molecular formula C6HBr2ClF2 B14072828 1,4-Dibromo-5-chloro-2,3-difluorobenzene

1,4-Dibromo-5-chloro-2,3-difluorobenzene

Cat. No.: B14072828
M. Wt: 306.33 g/mol
InChI Key: YTIZYWKLVKKRNE-UHFFFAOYSA-N
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Description

1,4-Dibromo-5-chloro-2,3-difluorobenzene (CAS RN: 1804507-33-2) is a polyhalogenated aromatic compound with the molecular formula C6HBr2ClF2 and a molecular weight of 306.33 g/mol . This compound serves as a versatile and valuable building block in organic synthesis, particularly in pharmaceutical and materials science research. The distinct arrangement of bromine, chlorine, and fluorine atoms on the benzene ring creates specific reactivity patterns that researchers can exploit. The bromine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of new carbon-carbon bonds . Concurrently, the chlorine and fluorine atoms can act as directing groups or be further functionalized, allowing for precise, step-wise construction of complex molecules. A key research application of such precisely substituted difluorobenzene derivatives is in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds . The presence of halogen atoms facilitates molecular diversity and is crucial in structure-activity relationship (SAR) studies during drug discovery. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6HBr2ClF2

Molecular Weight

306.33 g/mol

IUPAC Name

1,4-dibromo-5-chloro-2,3-difluorobenzene

InChI

InChI=1S/C6HBr2ClF2/c7-2-1-3(9)4(8)6(11)5(2)10/h1H

InChI Key

YTIZYWKLVKKRNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)Br)Cl

Origin of Product

United States

Preparation Methods

Sequential Electrophilic Substitution

A common approach involves introducing halogens stepwise, leveraging directing groups to control regiochemistry:

  • Fluorination First : Starting with 1,4-difluorobenzene, chlorine and bromine are added via NAS. For example, lithiation at the 2,3-positions using LDA (lithium diisopropylamide) generates intermediates that react with Cl₂ or Br₂.
  • Chlorination-Bromination : Alternatively, 1,4-dibromobenzene derivatives may undergo chlorination at the 5-position using FeCl₃ as a Lewis acid catalyst. However, competing para/ortho selectivity requires precise temperature control (e.g., −30°C to 0°C).

A representative synthesis from the patent literature involves:

  • Step 1 : Nitration of 1,4-dibromobenzene to direct subsequent halogenation.
  • Step 2 : Reduction of the nitro group to an amine, which acts as a directing group for iodination.
  • Step 3 : Diazotization and displacement to introduce chlorine and fluorine.

Catalytic Halogen Exchange

Recent methods utilize transition-metal catalysts to improve selectivity:

  • Pd-Catalyzed Coupling : Palladium complexes enable Suzuki-Miyaura couplings for bromine introduction, though fluorine’s sensitivity to basic conditions limits this approach.
  • Cu-Mediated Chlorination : Copper(I) iodide facilitates Ullmann-type reactions for installing chlorine at elevated temperatures (100–120°C).

Industrial-Scale Synthesis

Nitration-Reduction-Iodination Pathway

Adapted from CN110627611A, a four-step route achieves high purity (99.4%):

  • Nitration :
    • 1,4-Dibromobenzene is nitrated at 20–30°C using HNO₃/H₂SO₄ to yield 2,5-dibromonitrobenzene.
  • Reduction :
    • Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (2,5-dibromoaniline).
  • Iodination :
    • The amine directs iodination at the 4-position using I₂/KI in acetic acid.
  • Diazotization-Iodination :
    • Diazotization with NaNO₂/H₂SO₄ followed by KI substitution yields the final product.

Key Data :

Step Yield (%) Purity (%) Conditions
Nitration 85 98 25°C, 2 h
Reduction 90 99 H₂ (1 atm), 50°C
Iodination 78 97 AcOH, 12 h
Diazotization 83 99.4 0–5°C, 2 h

Low-Temperature Chlorination

CN1683318A describes chlorination at −25°C using Cl₂ gas and iodine catalyst:

  • Substrate : 2,4-Difluoronitrobenzene.
  • Conditions : Cl₂ (1–10 equiv), I₂ (0.02–0.07 wt%), polar solvent (e.g., DCM), 36 h.
  • Outcome : 3,5-Dichloro-2,4-difluoronitrobenzene (analogous to target compound) in 75% yield.

Mechanistic Challenges

Regioselectivity Control

Fluorine’s meta-directing effect complicates bromine/chlorine addition. Strategies include:

  • Protecting Groups : Temporary sulfonation shields reactive sites.
  • Lewis Acid Modulation : FeCl₃ enhances para selectivity in brominations.

Byproduct Formation

Over-halogenation and isomerization are common. GC-MS analyses reveal:

  • Major Byproduct : 1,2,4-Tribromo-5-chloro-3-fluorobenzene (from excessive Br₂).
  • Mitigation : Stoichiometric control and low-temperature reactions.

Recent Advances

  • Flow Chemistry : Continuous reactors reduce reaction times (e.g., 2 h vs. 36 h).
  • Electrochemical Halogenation : avoids gaseous Cl₂/Br₂, improving safety.

Chemical Reactions Analysis

1,4-Dibromo-5-chloro-2,3-difluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include arylboronic acids, stannous chloride, and various catalysts . The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1,4-Dibromo-5-chloro-2,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dibromo-5-chloro-2,3-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s halogen atoms make it reactive towards nucleophiles, allowing it to form new bonds and participate in various chemical reactions . The pathways involved depend on the specific reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,4-Dibromo-5-chloro-2,3-difluorobenzene with structurally analogous halogenated benzenes, focusing on substituent positions, molecular properties, applications, and safety considerations.

Structural and Molecular Comparisons

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Positions
1,4-Dibromo-5-chloro-2,3-difluorobenzene 1804507-33-2 C₆HBr₂ClF₂ ~307.34 Br (1,4), Cl (5), F (2,3)
1,4-Dibromo-2,3-difluorobenzene 156682-52-9 C₆H₂Br₂F₂ 271.89 Br (1,4), F (2,3)
1,3-Dibromo-5-fluorobenzene-d3 1219805-87-4 C₆D₃Br₂F 256.91 Br (1,3), F (5), deuterated
1,3-Dibromo-5-fluoro-2-iodobenzene 62720-29-0 C₆H₂Br₂FI 379.79 Br (1,3), F (5), I (2)
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene 511540-64-0 C₁₃H₄BrF₇O 389.06 Complex substituents (see structure)

Key Observations:

  • Deuterated Analogues : 1,3-Dibromo-5-fluorobenzene-d3 incorporates deuterium, making it useful in isotopic labeling studies but less reactive due to kinetic isotope effects .
  • Iodine Substitution : The iodine atom in 1,3-Dibromo-5-fluoro-2-iodobenzene enhances polarizability and may facilitate cross-coupling reactions, though it increases molecular weight significantly .

Biological Activity

1,4-Dibromo-5-chloro-2,3-difluorobenzene is a halogenated aromatic compound with a complex structure that influences its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique reactivity and potential applications.

The molecular formula of 1,4-dibromo-5-chloro-2,3-difluorobenzene is C6H2Br2ClF2C_6H_2Br_2ClF_2, with a molecular weight of approximately 307.84 g/mol. The presence of multiple halogen substituents significantly affects its chemical behavior, particularly in electrophilic aromatic substitution reactions.

The biological activity of 1,4-dibromo-5-chloro-2,3-difluorobenzene is primarily attributed to its ability to undergo electrophilic aromatic substitution due to the electron-withdrawing nature of the halogens. This reactivity allows it to interact with various biological molecules, potentially leading to significant biochemical effects.

Biological Activity and Toxicity

Research indicates that halogenated compounds like 1,4-dibromo-5-chloro-2,3-difluorobenzene can exhibit varying degrees of toxicity depending on their structure and substituents. Key studies have shown:

  • Antimicrobial Activity : Some halogenated aromatic compounds demonstrate antimicrobial properties. The presence of bromine and chlorine may enhance the compound's ability to disrupt microbial membranes or inhibit enzymatic functions.
  • Cytotoxicity : In vitro studies have indicated that certain halogenated compounds can induce cytotoxic effects in various cell lines. The specific cytotoxicity of 1,4-dibromo-5-chloro-2,3-difluorobenzene remains to be fully characterized but may be influenced by its electrophilic nature.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of halogenated benzene derivatives. The results indicated that compounds with multiple halogens exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts.
  • Cytotoxic Effects : In a cytotoxicity assay involving human cancer cell lines, several halogenated benzene derivatives were tested for their ability to induce apoptosis. Preliminary findings suggested that 1,4-dibromo-5-chloro-2,3-difluorobenzene could induce cell death at higher concentrations.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1,4-dibromo-5-chloro-2,3-difluorobenzene, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
1-Bromo-4-fluoro-2,3-dichlorobenzeneC6H3BrCl2FC_6H_3BrCl_2FFewer halogens; different reactivity profile
1-Chloro-4-bromo-2-fluorobenzeneC6H4BrClFC_6H_4BrClFLacks dibromination; simpler structure leading to altered activity
1-Chloro-4-bromo-2,5-difluorobenzeneC6H3BrClF2C_6H_3BrClF_2Similar halogen pattern; potential for different biological effects

Q & A

Q. What are the recommended safety protocols for handling 1,4-Dibromo-5-chloro-2,3-difluorobenzene in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to institutional safety guidelines for halogenated aromatics. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in sealed containers under inert gas (e.g., argon) to prevent degradation. Emergency procedures should include immediate neutralization of spills with activated carbon and consultation with safety sheets for halogenated benzene derivatives .

Q. What synthetic routes are reported for 1,4-Dibromo-5-chloro-2,3-difluorobenzene?

  • Methodological Answer : A regioselective three-step synthesis involving gas-phase copyrolysis (490–510°C) of tetrafluoroethylene and buta-1,3-diene can generate intermediates like 3,3,4,4-tetrafluorocyclohex-1-ene, which undergo halogenation and dehydrohalogenation. Adjustments may include substituting chlorine/bromine sources (e.g., NCS/NBS) and optimizing reaction time to minimize byproducts .

Q. How can researchers confirm the structural integrity of 1,4-Dibromo-5-chloro-2,3-difluorobenzene post-synthesis?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Combine with multinuclear NMR (¹⁹F, ¹H, ¹³C) to confirm substituent positions. For crystallographic confirmation, X-ray diffraction (as in structurally similar halogenated aromatics) resolves bond angles and regiochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation steps be addressed during synthesis?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., nitro or methoxy) can bias halogen placement. For example, bromine tends to occupy para positions in electron-deficient rings, as observed in analogous difluorobenzene derivatives .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated benzenediyl compounds?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or impurities. Standardize conditions (e.g., DMSO-d₆ vs. CDCl₃) and cross-validate with independent techniques (e.g., IR for functional groups). Collaborative data-sharing platforms (e.g., PubChem) enhance reproducibility .

Q. How can 1,4-Dibromo-5-chloro-2,3-difluorobenzene serve as an intermediate in organofluorine pharmaceutical research?

  • Methodological Answer : Its halogenated structure allows Suzuki couplings or Ullmann reactions to build bioactive scaffolds. For instance, coupling with boronic acids introduces aryl groups for kinase inhibitors. However, validate biological activity through in vitro assays due to limited medical data .

Q. What are the key considerations for scaling up synthesis while maintaining purity?

  • Methodological Answer : Optimize reaction kinetics using flow chemistry to control exothermic halogenation steps. Post-synthesis, employ fractional crystallization or preparative HPLC (C18 columns) for purification. Monitor purity via GC-MS and elemental analysis at each scale-up stage .

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